2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one
Description
Properties
Molecular Formula |
C25H22FN5O2 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C25H22FN5O2/c1-3-33-18-8-9-21-19(12-18)14(2)28-25(29-21)31-24-27-13-20-22(30-24)10-16(11-23(20)32)15-4-6-17(26)7-5-15/h4-9,12-13,16H,3,10-11H2,1-2H3,(H,27,28,29,30,31) |
InChI Key |
HEGSHQGNPAFQLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
Preparation Methods
Introduction of the Amino Group
The 2-amino substituent is critical for subsequent coupling reactions. Source demonstrates that treating 6,8-diiodo-2-methylquinazolinone with sulfonamides in dry toluene under reflux for 6 hours achieves selective amination. Yields range from 62% to 76%, depending on the sulfonamide’s steric and electronic properties. For the target compound, 4-fluorophenylamine is used as the nucleophile, reacting with the quinazolinone intermediate in ethanol at 80°C for 4 hours.
Formation of the Dihydroquinazolinone Ring
The 7,8-dihydroquinazolin-5(6H)-one moiety is synthesized via a tandem cyclization-condensation reaction. Source details a method using Baylis-Hillman adducts and 1,3-cyclohexanedione:
-
Step 1 : The Baylis-Hillman adduct reacts with 1,3-cyclohexanedione in acetone at 70°C for 5 hours, catalyzed by triethylamine.
-
Step 2 : Ammonium acetate is added, and the mixture is refluxed at 85°C for 3 hours to induce cyclization.
This method achieves a 78% yield and avoids column chromatography by using ethanol recrystallization for purification.
Coupling and Final Assembly
The 4-fluorophenyl group is introduced via a Suzuki-Miyaura cross-coupling reaction. Source describes using palladium(II) acetate as a catalyst, potassium carbonate as a base, and a mixture of dioxane/water (3:1) as the solvent at 100°C for 12 hours. The reaction affords an 82% yield of the coupled product. Final purification via high-performance liquid chromatography (HPLC) ensures >98% purity, as noted in source.
Optimization and Industrial Scale-Up
Reaction Condition Optimization
Industrial Production
Large-scale synthesis (source) employs continuous flow reactors to maintain consistent temperature and pressure, reducing side reactions. Automated systems monitor pH and reaction progress in real-time, achieving batch yields of 85–90%.
Analytical Characterization
Critical quality control metrics include:
-
HPLC : Retention time of 12.4 minutes (C18 column, acetonitrile/water gradient).
-
Mass Spectrometry : Molecular ion peak at m/z 450.2 [M+H]⁺.
-
NMR : Distinct signals for the ethoxy group (δ 1.34 ppm, triplet) and fluorophenyl ring (δ 7.45–7.52 ppm, multiplet).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can produce fully saturated quinazolinone compounds .
Scientific Research Applications
Anticancer Properties
Research indicates that quinazolinone derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that compounds with similar structures demonstrated cytotoxicity against various cancer cell lines. For instance, certain derivatives showed IC50 values lower than those of established chemotherapeutics like Doxorubicin, suggesting potential as effective anticancer agents .
Antiviral Activity
Quinazolinone derivatives have also been investigated for their antiviral properties. Some studies suggest that these compounds can inhibit viral replication and may serve as potential leads in developing new antiviral therapies .
Antimicrobial Properties
The antimicrobial activity of quinazolinones has been documented, with some derivatives showing effectiveness against a range of pathogens. This includes both bacterial and fungal strains, making them candidates for further research in treating infectious diseases .
Case Studies and Research Findings
- Cytotoxicity Studies :
- Antiviral Research :
- Antimicrobial Efficacy :
Mechanism of Action
The mechanism of action of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could inhibit DNA synthesis in tumor cells, thereby exerting its antitumor activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous quinazolinone derivatives, highlighting key structural and functional differences:
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s ethoxy and methyl groups (R2) increase LogP compared to analogs with smaller substituents (e.g., amino or hydroxyethylpiperazinyl groups). The 4-fluorophenyl group (R7) balances hydrophobicity and electronic effects, enhancing target binding compared to non-fluorinated phenyl analogs .
Biological Activity :
- Quinazolinyl substituents (as in the target compound and ) correlate with improved kinase inhibition due to π-π stacking and hydrogen-bonding interactions.
- Analogs with polar R2 groups (e.g., hydroxyethylpiperazinyl in ) exhibit better solubility but reduced membrane permeability.
Synthetic Feasibility: The target compound’s synthesis involves multi-step routes using intermediates like 2-[(dimethylamino)methylene]cyclohexan-1,3-dione, as described for related derivatives .
Research Findings and Implications
- Metabolic Stability : Ethoxy groups may reduce oxidative metabolism compared to ethyl or methyl substituents, as seen in microsomal stability studies .
- Crystallographic Data : SHELX-refined structures suggest that the 4-fluorophenyl group adopts a planar conformation, optimizing hydrophobic interactions in enzyme pockets .
Biological Activity
The compound 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a quinazoline core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition :
- Antitumor Activity :
- Anti-inflammatory Effects :
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and related quinazoline derivatives:
Q & A
Q. What are the key considerations for optimizing the synthesis of this quinazolinone derivative?
Synthesis optimization requires careful selection of solvents, catalysts, and reaction conditions. Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in substitution reactions, while reflux conditions in ethanol or methanol improve reaction completion . Multi-step syntheses often necessitate intermediate purification via column chromatography or HPLC to achieve >95% purity . Yield optimization may involve adjusting stoichiometric ratios (e.g., 1:1.2 for amine coupling) and employing continuous flow reactors for scalability .
Q. How can researchers structurally characterize this compound to confirm its identity?
Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm) and amine linkages .
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₂₄H₂₂FN₅O₂ requires m/z 443.17 [M+H]⁺).
- X-ray crystallography for absolute configuration determination, particularly for chiral centers in the dihydroquinazolinone core .
Q. What functional groups in this compound are most reactive, and how do they influence derivatization?
The ethoxy group at position 6 and the 4-fluorophenyl moiety are susceptible to nucleophilic substitution and cross-coupling reactions, respectively. The amino linker between quinazolinone rings allows for Schiff base formation or acylation, enabling structural diversification . Reactivity can be modulated using Pd catalysts (Suzuki coupling for aryl groups) or acidic/basic conditions for deprotection .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s biological activity?
- Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based assays .
- Cellular uptake studies : Use radiolabeled analogs (³H or ¹⁴C) to quantify intracellular accumulation in cancer cell lines .
- Molecular docking : Map the compound’s interaction with ATP-binding pockets (e.g., using AutoDock Vina) to identify critical hydrogen bonds (e.g., with hinge-region residues like Met793 in EGFR) .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from assay variability (e.g., cell line heterogeneity or incubation time). Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Dose-response validation : Replicate experiments across ≥3 independent trials to calculate mean ± SEM .
- Meta-analysis : Compare data against structurally similar analogs (e.g., chloro-substituted quinazolinones) to identify SAR trends .
Q. What computational methods are suitable for predicting the compound’s physicochemical properties?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- QSAR models : Train models using descriptors like logP (calculated via ChemAxon) and topological polar surface area (TPSA) to forecast bioavailability .
- MD simulations : Simulate binding stability in aqueous environments (GROMACS) to assess solvation effects .
Methodological Tables
Table 1: Key Reaction Conditions for Synthesis Optimization
| Parameter | Optimal Range | Evidence Source |
|---|---|---|
| Solvent | DMF or ethanol | |
| Temperature | 80–100°C (reflux) | |
| Catalyst | Pd(PPh₃)₄ for cross-coupling | |
| Purification Method | HPLC (C18 column, 70% MeOH) |
Table 2: Common Biological Assays and Protocols
| Assay Type | Protocol Summary | Target |
|---|---|---|
| Cytotoxicity | MTT assay, 48h incubation | IC₅₀ in nM range |
| Enzyme Inhibition | Fluorescein displacement | Kinase IC₅₀ ≤50nM |
| Apoptosis | Annexin V/PI staining | Caspase-3 activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
